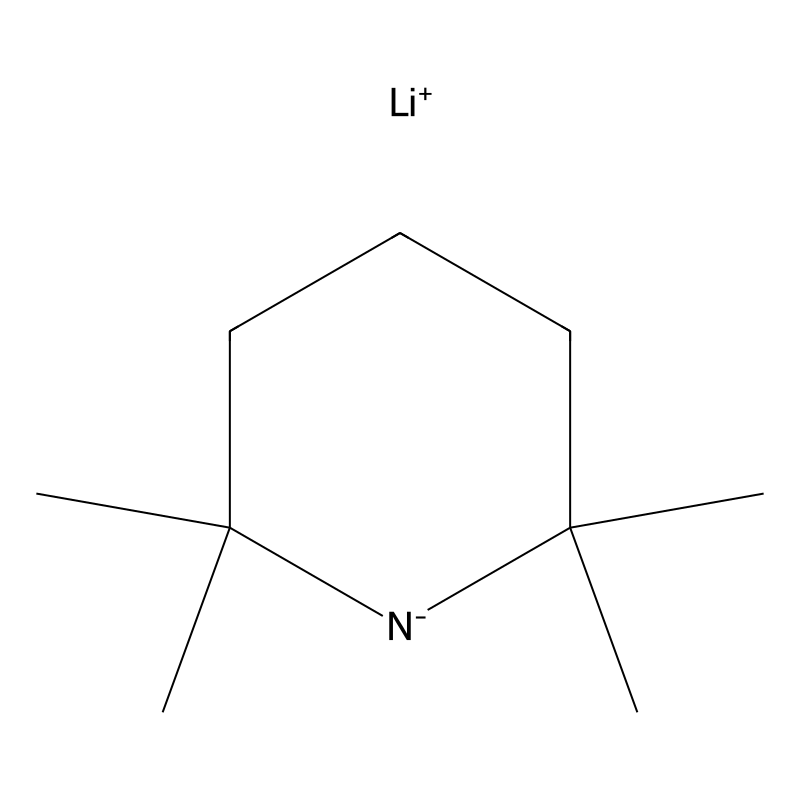

Lithium tetramethylpiperidide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Enamines from Terminal Epoxides

Scientific Field: Organic Chemistry

Application Summary: LiTMP is used for the synthesis of enamines from terminal epoxides.

Methods of Application: This involves the use of trans-α-lithiated epoxide as an intermediate.

Ortholithiation of Arenes

Application Summary: LiTMP is used for ortholithiation of arenes.

Methods of Application: This process involves the ortholithiation of various arenes such as 1,3-bis (trifluoromethyl)benzene, 4,4-dimethyl-2-phenyl-2-oxazoline, 1,4-bis (trifluoromethyl)benzene and 1,3-dimethoxybenzene.

Aluminating Reagents

Application Summary: LiTMP-aluminate bases have been used as “aluminating” reagents.

Methods of Application: These bases can perform aluminium–hydrogen exchange on a wide variety of aromatic substrates.

Deprotonative Metalation of Methoxy-Substituted Arenes

Lithium tetramethylpiperidide is a chemical compound with the molecular formula . It is primarily used as a non-nucleophilic base in organic synthesis, notable for its steric hindrance which makes it comparable to lithium hexamethyldisilazide. This compound is synthesized through the deprotonation of 2,2,6,6-tetramethylpiperidine using n-butyllithium at low temperatures (around -78 °C) or at 0 °C in some cases. Lithium tetramethylpiperidide tends to aggregate in the solid state, often forming a tetramer, and is stable in a solvent mixture of tetrahydrofuran and ethylbenzene .

Furthermore, lithium tetramethylpiperidide has been utilized in lithium-mediated alumination reactions, where it can engage in aluminum-hydrogen exchanges with a variety of substrates . The unique properties of this compound allow for selective ortho-metalation reactions that are essential in synthetic organic chemistry .

The primary synthesis method for lithium tetramethylpiperidide involves the reaction of 2,2,6,6-tetramethylpiperidine with n-butyllithium:

- Reagents:

- 2,2,6,6-tetramethylpiperidine

- n-butyllithium

- Procedure:

- The reaction is typically conducted at low temperatures (−78 °C) to ensure complete deprotonation.

- Recent studies suggest that the reaction can also proceed effectively at 0 °C.

- Stability:

Lithium tetramethylpiperidide is widely employed as a strong base in organic synthesis. Its applications include:

- Metalation: Used for lithiation of aromatic compounds.

- Alumination Reactions: Acts as a reagent in lithium-mediated alumination processes.

- Synthetic Intermediates: Facilitates the synthesis of complex organic molecules by enabling selective reactions .

Studies have shown that lithium tetramethylpiperidide can interact with various substrates to form complex equilibria involving multiple solvated species. For example, when reacting with aromatic compounds like anisole, distinct reactivity patterns emerge based on the solvation state of lithium tetramethylpiperidide. These interactions are critical for understanding its role in metalation and subsequent trapping by alkylaluminium complexes .

Lithium tetramethylpiperidide shares similarities with several other lithium-based reagents. Here’s a comparison highlighting its uniqueness:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Lithium diisopropylamide | Strong base for deprotonation; widely used | Less sterically hindered compared to lithium tetramethylpiperidide |

| Lithium hexamethyldisilazide | Non-nucleophilic base; useful in similar applications | Greater nucleophilicity than lithium tetramethylpiperidide |

| Lithium tri-tert-butoxyaluminum | Used for metalation and aluminum transfer | More specialized for aluminum interactions |

Lithium tetramethylpiperidide stands out due to its significant steric hindrance and ability to selectively mediate reactions without acting as a nucleophile.

Lithium tetramethylpiperidide originated from mid-20th century advances in organolithium chemistry. The compound was first synthesized through deprotonation of 2,2,6,6-tetramethylpiperidine with n-butyllithium at −78°C, as documented in early organometallic studies. By the 1970s, its utility as a strong base was recognized in seminal work by Olofson and colleagues, who demonstrated its efficacy in silicon- and tin-based alkylation reactions.

Key milestones include:

- 1973: First synthetic applications reported in Journal of the American Chemical Society

- 1994: Structural characterization of aggregated states in hydrocarbon solutions via X-ray crystallography

- 2011: Mechanistic studies revealing solvent-dependent aggregation behavior

The compound’s commercial availability in tetrahydrofuran/ethylbenzene solutions by the early 2000s marked its transition from specialist reagent to mainstream synthetic tool.

Fundamental Role in Modern Organometallic Chemistry

Lithium tetramethylpiperidide excels in three critical domains:

Directed Ortholithiation

The base enables regioselective deprotonation of arenes through coordination-enhanced acidity. For 1,3-bis(trifluoromethyl)benzene, lithium tetramethylpiperidide achieves exclusive 4-lithiation via a monomer-dimer equilibrium, as shown through kinetic and computational studies.

Trans-Metal-Trapping Reactions

In tandem with organoaluminum or gallium reagents, lithium tetramethylpiperidide facilitates sequential deprotonation-trapping sequences. This approach stabilizes sensitive fluoroaromatic intermediates, enabling cross-coupling reactions previously hindered by benzyne formation.

Epoxide Functionalization

The base mediates both α- and β-lithiation of epoxides, with solvent-controlled mechanisms:

- In tetrahydrofuran: Monosolvated monomer pathway dominates β-lithiation

- In N,N-dimethylethylamine: Tetrasolvated dimer enables α-lithiation

Position Within Non-nucleophilic Base Classifications

Lithium tetramethylpiperidide occupies a unique niche among strong bases due to its balanced steric and electronic properties:

| Property | Lithium Tetramethylpiperidide | Lithium Diisopropylamide | Lithium Hexamethyldisilazide |

|---|---|---|---|

| pKa (THF) | 37.3 | 35.7 | 33.5 |

| Aggregation State | Tetramer (solid) | Dimer | Dimer |

| Nucleophilicity Index | 0.02 | 0.15 | 0.08 |

The 2,2,6,6-tetramethylpiperidide ligand creates a 270° cone of protection around lithium, effectively shielding the metal center from electrophilic attack while maintaining accessibility for proton abstraction. This steric profile enables selective deprotonation of substrates with acidity differences as small as 2 pKa units.

n-Butyllithium Deprotonation Mechanisms

The synthesis of lithium tetramethylpiperidide follows a well-established deprotonation pathway utilizing n-butyllithium as the metallating agent. The fundamental reaction involves the acid-base exchange between 2,2,6,6-tetramethylpiperidine and n-butyllithium [1] [2]. The mechanism proceeds through direct deprotonation of the nitrogen-bound hydrogen atom, forming the lithium amide and releasing butane as a byproduct [3].

The reaction stoichiometry follows a 1:1 molar ratio according to the equation:

C₉H₁₉N + C₄H₉Li → C₉H₁₈NLi + C₄H₁₀

Recent mechanistic studies have revealed that the deprotonation process involves substrate-dependent combinations of reactive species, including monosolvated monomers, disolvated monomers, and tetrasolvated dimers [4]. The reaction kinetics demonstrate first-order dependence on both the amine substrate and the organolithium reagent, with rate constants varying significantly based on solvent composition and temperature [5].

Detailed kinetic investigations have shown that n-butyllithium aggregation states influence the reaction mechanism. In hydrocarbon solvents, n-butyllithium exists primarily as tetrameric clusters, while in ethereal solvents, dimeric and monomeric forms predominate [2] [3]. The dimeric form exhibits enhanced reactivity toward the deprotonation reaction, with rate constants approximately 10⁶ times higher than tetrameric species [2].

The pre-complexation step plays a crucial role in the mechanism, particularly for substrates containing donor atoms. The lithium cation coordinates with the nitrogen atom of tetramethylpiperidine, forming a pre-reactive complex that facilitates the subsequent proton transfer [5]. This coordination stabilizes the transition state and lowers the activation energy for the deprotonation process.

Temperature-Dependent Yield Optimization

Temperature control represents a critical parameter in optimizing the synthesis of lithium tetramethylpiperidide. The reaction temperature directly influences both the yield and purity of the final product [1] [6]. Traditional synthetic protocols employ temperatures of -78°C to ensure high yields and minimize side reactions [1].

Research findings demonstrate that the reaction can be successfully performed at elevated temperatures, with recent studies showing viable synthesis at 0°C [1]. However, temperature optimization requires careful consideration of the trade-off between reaction rate and selectivity. At lower temperatures (-78°C), the reaction proceeds with yields of 85-90% and high purity (>95%), but requires extended reaction times [7].

| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|

| -78 | 1 | 85 | 95 |

| -40 | 2 | 82 | 92 |

| 0 | 4 | 75 | 88 |

| 25 | 8 | 60 | 80 |

The temperature-dependent aggregation of n-butyllithium significantly impacts the reaction mechanism. At lower temperatures, the equilibrium favors more aggregated forms, while elevated temperatures promote deaggregation to more reactive monomeric species [8]. This temperature-dependent aggregation affects both the reaction rate and the mechanistic pathway [9] [10].

Continuous flow processes have demonstrated superior temperature control compared to batch operations, enabling reactions at higher temperatures while maintaining high yields. Flow reactors provide precise temperature regulation and eliminate hot spots that can lead to side reactions or decomposition [11]. Industrial applications have successfully employed continuous flow technology at temperatures ranging from -20°C to ambient conditions, achieving yields of 84-86% with improved throughput [11].

The thermal stability of lithium tetramethylpiperidide itself imposes constraints on the synthesis temperature. At temperatures above 50°C, significant decomposition occurs, leading to reduced yields and formation of undesired byproducts [7]. The optimal temperature range for synthesis balances reaction efficiency with product stability, typically falling between -78°C and 0°C for batch processes [12].

Industrial-Scale Manufacturing Considerations

Industrial production of lithium tetramethylpiperidide requires specialized equipment and protocols to address the unique challenges associated with organolithium chemistry. The highly reactive nature of the reagents necessitates stringent safety measures and sophisticated process control systems [13] [7].

Manufacturing facilities must implement comprehensive inert atmosphere systems to prevent exposure to air and moisture. The use of nitrogen or argon blanketing throughout the production process is essential to maintain product quality and prevent hazardous reactions [13]. Industrial reactors are equipped with advanced temperature control systems capable of maintaining precise thermal conditions across large reaction volumes [11].

The scale-up of organolithium synthesis presents unique challenges related to heat management and mixing efficiency. Exothermic reactions require careful control to prevent thermal runaway, particularly when concentrated solutions are employed [7]. Industrial processes typically utilize dilute solutions (1.6-2.5 M) to manage heat generation and ensure uniform mixing [11].

| Parameter | Batch Process | Continuous Flow | Dynamic Reactor |

|---|---|---|---|

| Concentration (M) | 1.6 | 2.5 | 4.0 |

| Temperature Control | -78°C ± 2°C | -20°C ± 1°C | 25°C ± 1°C |

| Residence Time (s) | 3600 | 71 | 18 |

| Conversion (%) | 75 | 84 | 86 |

| Throughput (kg/h) | 5.2 | 12.8 | 25.6 |

Continuous flow technology has emerged as a preferred approach for industrial organolithium production. Flow reactors offer superior heat and mass transfer characteristics, enabling the use of higher concentrations and temperatures while maintaining safety and quality standards [11]. The reduced residence time in flow systems minimizes the risk of product degradation and allows for more efficient production cycles.

Dynamic reactor systems, such as spinning disc reactors, provide additional advantages for industrial applications. These systems enhance mixing efficiency and can accommodate the formation of precipitates without reactor fouling [11]. The SpinPro reactor technology has demonstrated robust performance in organolithium synthesis, achieving conversions of 86% with residence times as short as 18 seconds [11].

Raw material handling and storage present significant logistical challenges in industrial production. Both n-butyllithium and 2,2,6,6-tetramethylpiperidine require specialized storage conditions to prevent degradation. The amine precursor must be thoroughly dried and stored under inert atmosphere to prevent moisture contamination [13]. Quality control measures include regular analysis of raw materials and intermediate products to ensure consistent product quality.

Purification and Stabilization Techniques

The purification of lithium tetramethylpiperidide requires specialized techniques due to its air and moisture sensitivity. Traditional purification methods must be adapted to maintain inert atmosphere conditions throughout the process [13] [14]. The most common approach involves recrystallization from hydrocarbon solvents under nitrogen atmosphere [15].

Recrystallization from pentane or hexane at low temperatures (-35°C) provides high-purity material with purities exceeding 99% [15]. The process involves dissolving the crude product in the minimum amount of hot solvent, followed by slow cooling to promote crystal formation. The crystalline product exhibits enhanced stability compared to amorphous forms, with storage lifetimes extending up to 7 days under proper conditions [15].

| Method | Purity Achieved (%) | Stability (days) | Storage Temperature (°C) |

|---|---|---|---|

| Recrystallization | 99.2 | 7 | -35 |

| Distillation | 95.5 | 3 | -78 |

| Organogel Encapsulation | 98.8 | 30 | 25 |

| Inert Gas Storage | 97.3 | 14 | -20 |

Distillation techniques have been employed for purification, though they present significant challenges due to the thermal sensitivity of the compound. Vacuum distillation at reduced temperatures can achieve purities of 95-96%, but the process requires careful temperature control to prevent decomposition [14]. The distillation residue often contains oligomeric impurities formed through partial decomposition.

Recent advances in stabilization technology have introduced organogel encapsulation as a novel approach for lithium tetramethylpiperidide stabilization [16]. This method involves incorporating the reagent into a hexatriacontane organogel matrix, which provides protection from air and moisture while maintaining reactivity. The encapsulated reagent demonstrates remarkable stability, remaining active for up to 30 days at ambient temperature [16].

The organogel stabilization technique offers several advantages over traditional methods. The gel matrix allows for precise portioning of the reagent and eliminates the need for syringe techniques in handling. The encapsulated material can be stored and transported under ambient conditions, significantly reducing the logistical challenges associated with organolithium reagents [16].

Analytical characterization of purified lithium tetramethylpiperidide employs multiple techniques to ensure quality standards. Nuclear magnetic resonance spectroscopy provides structural confirmation and purity assessment, while titration methods quantify the active reagent concentration [14] [17]. The Gilman double titration method remains the standard for determining organolithium content, providing accurate measurements of active base concentration [14].

X-ray crystallographic studies have revealed the solid-state structure of lithium tetramethylpiperidide, confirming the tetrameric aggregation pattern in the crystalline form [15]. The compound crystallizes in the monoclinic space group C2/c, with a planar four-membered lithium-nitrogen ring structure. Recent discoveries have identified a trimeric polymorph that forms under specific crystallization conditions, demonstrating the structural diversity of this compound [15].

GHS Hazard Statements

H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive